molecular formula C14H10Cl3NO B195794 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide CAS No. 15308-01-7

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

Cat. No.: B195794
CAS No.: 15308-01-7
M. Wt: 314.6 g/mol
InChI Key: BPEUHDIEZQWRGC-UHFFFAOYSA-N
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Description

Crystal Structure Determination and Unit Cell Parameters

X-ray diffraction studies have revealed that 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide crystallizes in a well-defined crystal system with specific lattice parameters. The compound exhibits crystalline behavior with characteristic diffraction patterns that distinguish it from amorphous forms. Crystal structure analysis demonstrates that the molecule adopts a specific conformation in the solid state, influenced by both intramolecular and intermolecular interactions.

The crystallographic data shows that the compound maintains its crystalline integrity across different polymorphic forms, with distinct diffraction peaks observed in powder X-ray diffraction patterns. These studies have confirmed that the pure compound displays characteristic diffraction peaks that serve as fingerprints for identification and quality control purposes. The crystalline nature of the compound has been verified through comparison with reference standards and theoretical predictions.

Molecular Geometry and Bond Length Analysis

Detailed crystallographic analysis reveals specific bond lengths and angles within the molecular structure of this compound. The acetamide functional group exhibits typical carbonyl bond characteristics, with the carbon-oxygen double bond length consistent with standard acetamide derivatives. The nitrogen atom displays sp² hybridization, contributing to the planar geometry around the amide functionality.

The dichlorophenyl ring system shows characteristic carbon-chlorine bond lengths, with the chlorine substituents at positions 2 and 6 creating a specific electronic environment. The phenyl ring attached to the nitrogen atom maintains standard aromatic bond lengths and angles. Inter-ring torsional angles have been determined through single crystal X-ray diffraction, revealing the preferred conformational arrangement in the solid state.

Intermolecular Interactions and Packing Arrangements

Crystal packing studies demonstrate that this compound molecules are held together through various non-covalent interactions. Hydrogen bonding patterns involving the acetamide functionality play a crucial role in determining the overall crystal structure. The chlorine atoms participate in halogen bonding interactions, contributing to the stability of the crystal lattice.

Van der Waals forces between aromatic rings and dipole-dipole interactions involving the carbonyl group further stabilize the crystal structure. These intermolecular forces create a three-dimensional network that determines the physical properties of the crystalline material. The packing coefficient and density calculations support the efficient utilization of space within the crystal lattice.

Properties

IUPAC Name

2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUHDIEZQWRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165215
Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
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Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15308-01-7
Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
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Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
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Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
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Record name 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
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Record name 2-CHLORO-N-(2,6-DICHLOROPHENYL)-N-PHENYLACETAMIDE
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Preparation Methods

Method 1: Hypochlorite-Mediated Chlorination

Procedure :
N-(2,6-Dichlorophenyl)phenylacetamide (IV) undergoes chlorination using tert-butyl hypochlorite in methylene chloride. The reaction proceeds at 0–5°C under nitrogen atmosphere, followed by gradual warming to 25°C.

Key Steps :

  • Chlorination :

    • Reagent : Freshly prepared tert-butyl hypochlorite (0.105 mol)

    • Solvent : Methylene chloride (100 mL)

    • Temperature : 0–5°C (initial), 25°C (post-addition)

    • Time : 10 hours

  • Workup :

    • Solvent removal under reduced pressure yields crude product.

    • Vacuum drying (20°C, 12 hours) provides 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide as a yellow solid.

Yield : ~100% (31.44 g from 28.00 g precursor).

Method 2: Chlorine Bleach-Based Chlorination

Procedure :
N-(2,6-Dichlorophenyl)phenylacetamide (IV) reacts with sodium hypochlorite (bleach) in the presence of acetic acid.

Key Steps :

  • Chlorination :

    • Reagent : Sodium hypochlorite (154 mL, ≥10% available chlorine)

    • Catalyst : Acetic acid (39.40 mL)

    • Solvent : Methylene chloride (100 mL)

    • Temperature : <5°C

    • Time : 2 hours (addition) + 1 hour (stirring)

  • Workup :

    • Organic phase separation, washing with water, and drying over anhydrous MgSO₄.

    • Solvent evaporation yields a faint yellow solid.

Yield : 99.2% (31.20 g from 28.00 g precursor).

Comparative Analysis of Methods

ParameterMethod 1 (Hypochlorite)Method 2 (Chlorine Bleach)
Chlorination Reagent tert-Butyl hypochloriteSodium hypochlorite + acetic acid
Solvent Methylene chlorideMethylene chloride
Temperature 0–25°C<5°C
Reaction Time 10 hours3 hours
Yield ~100%99.2%
Purity Requires recrystallizationDirect isolation feasible

Advantages of Method 1 :

  • Near-quantitative yield minimizes product loss.

  • tert-Butyl hypochlorite offers precise stoichiometric control.

Advantages of Method 2 :

  • Shorter reaction time (3 hours vs. 10 hours).

  • Cost-effective reagents (commercial bleach).

Reaction Mechanism and Optimization

Chlorination Mechanism

The reaction proceeds via electrophilic substitution at the amide nitrogen. Hypochlorite reagents (Cl⁺ source) abstract a hydrogen atom from the N–H bond, forming an N-chloro intermediate (Figure 1):

N–H+Cl+N–Cl+H+\text{N–H} + \text{Cl}^+ \rightarrow \text{N–Cl} + \text{H}^+

Catalytic Role of Acid :
In Method 2, acetic acid protonates hypochlorite, enhancing Cl⁺ generation and reaction kinetics.

Optimization Strategies

  • Temperature Control : Maintaining <5°C in Method 2 suppresses side reactions (e.g., over-chlorination).

  • Solvent Selection : Methylene chloride’s low polarity stabilizes the N-chloro intermediate.

  • Stoichiometry : A 5% excess of tert-butyl hypochlorite (Method 1) ensures complete conversion.

Analytical Characterization

Melting Point : 143–144°C (recrystallized from ethanol-water).
Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.4–7.2 (m, 9H, aromatic), 4.2 (s, 2H, CH₂Cl).

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C–Cl stretch).

Purity Assessment :

  • HPLC (C18 column, 70:30 acetonitrile-water): >99% purity.

Industrial-Scale Considerations

Safety Protocols :

  • Use of closed reactors to handle volatile methylene chloride.

  • Neutralization of residual hypochlorite with sodium thiosulfate.

Environmental Impact :

  • Recycling methylene chloride via distillation reduces waste.

  • Chlorine byproducts are treated with alkaline scrubbing .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the acetamide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), solvents like DMF or DMSO

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Substitution: N-(2,6-dichlorophenyl)-N-phenylacetamide derivatives

    Oxidation: N-oxides of this compound

    Reduction: Corresponding amines

Scientific Research Applications

Chemistry

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide serves as an important intermediate in the synthesis of various organic compounds. It is utilized in reaction pathways that involve:

  • Substitution Reactions: Chlorine atoms can be replaced by nucleophiles such as amines or thiols.
  • Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
  • Reduction Reactions: Reduction of the acetamide group yields corresponding amines.

Biology

This compound has been investigated for its potential biological activities. Notably, its derivatives have shown promising results in:

  • Antimicrobial Activity: Research indicates that certain derivatives exhibit significant antimicrobial properties.
  • Antifungal Properties: Studies have demonstrated effectiveness against various fungal strains.

A study highlighted that specific substitutions on the phenyl ring enhance the inhibitory activity against α-glucosidase, an enzyme relevant in diabetes management .

Medicine

In pharmacological research, this compound is explored for its potential use as a drug development tool. Its derivatives are being studied for:

  • Anti-inflammatory Effects: Some derivatives act as non-steroidal anti-inflammatory drugs (NSAIDs).
  • Analgesic Properties: The compound's structural characteristics contribute to its effectiveness as an analgesic agent .

Industrial Applications

This compound finds utility in the production of agrochemicals and specialty chemicals. Its unique chemical structure allows it to be involved in various industrial processes such as:

  • Pharmacokinetics Studies: The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods for purity and stability assessments .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Anti-α-glucosidase Activity Study:
    • A series of derivatives were synthesized and tested for their inhibitory effects on α-glucosidase. The introduction of specific substituents significantly improved inhibition rates compared to unmodified compounds .
    CompoundIC50 (µM)Notes
    5k12.5Most potent inhibitor
    5h25.0Less potent compared to 5k
  • Pharmacological Evaluation:
    • In animal models, various doses were tested for their effects on immobility duration in forced swimming tests, indicating potential antidepressant-like effects .
    Dose (mg/kg)Immobility Duration (s)
    1567.48 ± 2.0
    3049.73 ± 2.0
    6068.02 ± 3.0

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Rings

The biological and physicochemical properties of chlorinated acetamides are highly dependent on the position and number of substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide Cl at α-C; 2,6-Cl₂ on phenyl; unsubstituted phenyl C₁₄H₁₀Cl₃NO 314.59 NSAID impurity; reference standard
2-Chloro-N-(2,6-dimethylphenyl)acetamide (26DMPCA) Cl at α-C; 2,6-CH₃ on phenyl C₁₀H₁₂ClNO 197.66 Antidepressant candidate; solid-state H-bonding studies
2-Chloro-N-(2,3-dichlorophenyl)acetamide (1w) Cl at α-C; 2,3-Cl₂ on phenyl C₈H₆Cl₃NO 254.50 Antidepressant candidate; similar MP (213°C)
2-Chloro-N-phenylacetamide (NPCA) Cl at α-C; unsubstituted phenyl C₈H₈ClNO 169.61 Structural studies; antiparallel N–H/C=O conformation
2-Chloro-N-(2,6-diethylphenyl)acetamide Cl at α-C; 2,6-C₂H₅ on phenyl C₁₂H₁₆ClNO 225.72 Pesticide intermediate (e.g., alachlor)

Key Observations :

  • Chlorine vs. Methyl Substitution: The 2,6-dichloro substitution in the target compound increases molecular weight and lipophilicity compared to methyl-substituted analogs like 26DMPCA .
  • Positional Isomerism : The 2,3-dichloro isomer (1w) shares a similar melting point (213°C) with the target compound but exhibits distinct biological activity due to altered steric and electronic interactions .
  • Hydrogen Bonding : Unlike NPCA, which forms infinite chains via N–H⋯O bonds , the 2,6-dichloro substitution in the target compound disrupts such interactions, favoring alternative packing modes in the solid state.
Physicochemical Properties
  • Spectroscopic Data : IR spectra of analogs (e.g., 1v and 1w) show characteristic amide C=O stretches at ~1649 cm⁻¹ and N–H stretches at ~3393 cm⁻¹, consistent with the target compound’s functional groups .
  • Solubility : Higher chlorine content in the target compound likely reduces aqueous solubility compared to less halogenated analogs like NPCA.

Biological Activity

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide (CAS No. 15308-01-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and analgesic research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₀Cl₃NO
  • Molecular Weight : 314.59 g/mol
  • PubChem CID : 84868

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against resistant strains of Candida albicans and Candida parapsilosis. The key findings include:

  • Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.
  • Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.
  • Biofilm Inhibition : Up to 92% inhibition of biofilm formation and an 87% rupture of preformed biofilms were observed.

The compound did not interfere with ergosterol binding or damage the fungal cell wall, indicating a unique mechanism of action distinct from traditional antifungals like fluconazole and amphotericin B, which showed antagonistic effects when combined with this compound .

Analgesic Activity

Research has also investigated the analgesic potential of derivatives of this compound. A notable study utilized molecular docking techniques to assess binding affinities to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for analgesic drugs. Key points include:

  • Docking Studies : Indicated significant interactions with COX enzymes, suggesting potential as a non-steroidal anti-inflammatory drug (NSAID).
  • In Vivo Analgesic Activity : Compounds derived from this structure exhibited notable analgesic responses comparable to standard NSAIDs like diclofenac sodium .

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is suggested that:

  • Enzyme Inhibition : The compound may inhibit specific metabolic enzymes, affecting cellular pathways involved in inflammation and fungal growth.
  • Receptor Binding : Potential binding to receptors involved in pain signaling pathways could explain its analgesic properties.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

Compound NameStructureNotable Activity
2-Chloro-N-(2,6-dimethylphenyl)-N-phenylacetamideStructureModerate antifungal
N-(2,6-dichlorophenyl)acetamideStructureWeak analgesic

The presence of multiple chlorine substituents in the structure contributes to its enhanced biological activity compared to analogs.

Case Studies

  • Antifungal Study : A study published in Brazillian Journal of Biology assessed the efficacy of this compound against fluconazole-resistant strains. Results demonstrated significant antifungal activity and highlighted the need for further exploration into its mechanism .
  • Analgesic Evaluation : Research conducted on derivatives showcased their potential as analgesics through in vivo models and docking studies against COX enzymes. This positions them as promising candidates for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, and how should data be interpreted?

  • Methodology : Use infrared (IR) spectroscopy to identify functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH at ~3300 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation. For example, in related chloroacetamide derivatives, the NMR spectrum resolves peaks for CH₂ (δ ~4.0–4.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₄H₁₀Cl₃NO, 314.59 g/mol) .

Q. What synthetic routes are effective for preparing this compound?

  • Approach : Optimize C-amidoalkylation reactions using aromatic substrates. For example, react 2,6-dichloroaniline with chloroacetyl chloride under anhydrous conditions, followed by purification via recrystallization (e.g., using ethanol/water mixtures) .
  • Troubleshooting : Monitor reaction progress with thin-layer chromatography (TLC) to detect intermediates and byproducts. Adjust stoichiometry if incomplete substitution occurs .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Store in a ventilated area to prevent inhalation of fine powders. Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Strategy : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and guide experimental conditions (e.g., solvent choice, temperature) .
  • Integration : Use machine learning to analyze historical reaction data and predict optimal parameters (e.g., catalyst loading, reaction time) .

Q. How can discrepancies in spectroscopic data between batches be systematically investigated?

  • Analysis Framework :

  • Step 1 : Compare NMR/IR spectra across batches to identify inconsistent peaks (e.g., impurities or stereoisomers).
  • Step 2 : Perform X-ray crystallography to confirm molecular packing and rule out polymorphism.
  • Step 3 : Use HPLC-MS to quantify impurities and trace side reactions (e.g., hydrolysis or oxidation) .

Q. What reactor design principles enhance scalability for reactions involving this compound?

  • Engineering Considerations :

  • Mixing Efficiency : Use stirred-tank reactors with baffles to ensure homogeneity, especially for heterogeneous reactions.
  • Heat Transfer : Optimize cooling rates to control exothermic steps (e.g., acylation reactions) and prevent thermal degradation .

Q. How can solvent effects on reaction kinetics be quantified for this compound’s synthesis?

  • Experimental Design :

  • Conduct kinetic studies in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to measure rate constants.
  • Apply the Eyring equation to correlate solvent polarity with activation energy .

Data Contradiction and Validation

Q. How should conflicting data on the compound’s stability under varying pH conditions be resolved?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to buffered solutions (pH 2–12) at 40°C for 48 hours. Analyze degradation products via LC-MS.
  • Statistical Analysis : Use ANOVA to assess significance of pH-dependent degradation pathways .

Q. What strategies validate the compound’s bioactivity in interdisciplinary studies (e.g., pesticide research)?

  • Interdisciplinary Validation :

  • Biological Assays : Test herbicidal activity in model plants (e.g., Arabidopsis thaliana) using dose-response curves.
  • Structural Analog Comparison : Compare efficacy with commercial analogs (e.g., alachlor) to identify structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

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